![molecular formula C9H13F3N2O3 B2823028 Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate CAS No. 2126143-84-6](/img/structure/B2823028.png)
Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate
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Overview
Description
This compound is a derivative of 2,2,2-Trifluoroacetamide . Trifluoroacetamide derivatives are often used in organic synthesis due to their unique chemical properties .
Synthesis Analysis
Trifluoroacetamide derivatives can be synthesized through a variety of methods. One common method is the Gabriel synthesis, which involves N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group .Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
Asymmetric Synthesis of Piperidines : A study by Salgado et al. (2019) describes an asymmetric synthesis method starting from Baylis–Hillman adducts. This method involves a domino process, including allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition. This process yields δ-amino acid derivatives with full stereochemical control, leading to the synthesis of biologically interesting polysubstituted piperidines (Salgado et al., 2019).
Synthesis of Alkyl Pyrrole Carboxylates : Khlebnikov et al. (2018) developed a method for preparing trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This method utilizes 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block, demonstrating the compound's utility in synthesizing complex heterocycles (Khlebnikov et al., 2018).
Environmental and Green Chemistry
- Bis-amino Methylation in Aqueous Medium : Lohar et al. (2016) reported an environmentally friendly synthesis of 3,5-dispirosubstituted piperidines using iron(III) trifluoroacetate in an aqueous micellar medium. This method demonstrates the application of the compound in promoting sustainable chemical processes (Lohar et al., 2016).
Novel Compound Synthesis
- Synthesis of Fluorinated Nitrogen Heterocycles : Simonneau et al. (2011) explored the synthesis of 3-fluoro-2-methylene-pyrrolidine and -piperidine from aminoalkynes using a gold-catalyzed hydroamination reaction. This study highlights the compound's role in introducing fluorine atoms into nitrogen heterocycles, showcasing its utility in medicinal chemistry and drug design (Simonneau et al., 2011).
Future Directions
properties
IUPAC Name |
methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)6-5(3-2-4-13-6)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQCWVYXKAJBLK-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCCN1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CCCN1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate |
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